Product packaging for Azaprocin(Cat. No.:CAS No. 448-34-0)

Azaprocin

Cat. No.: B613836
CAS No.: 448-34-0
M. Wt: 284.4 g/mol
InChI Key: RKNSPEOBXHFNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azaprocin is an organic chemical compound that counts as a medical active ingredient among the opioid analgesics. The substance has about ten times the effectiveness of morphine, a quick onset and a short duration of action. This compound was discovered in 1963 but has never been launched as an approved drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O B613836 Azaprocin CAS No. 448-34-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

448-34-0

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

1-[3-(3-phenylprop-2-enyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

InChI

InChI=1S/C18H24N2O/c1-2-18(21)20-16-10-11-17(20)14-19(13-16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3

InChI Key

RKNSPEOBXHFNTD-UHFFFAOYSA-N

SMILES

CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3

Isomeric SMILES

CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=CC=C3

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3

Synonyms

Azaprocin 448-34-0 1-(3-Cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one Azaprocine

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Azaprocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaprocin, chemically known as 1-(3-((E)-3-Phenylprop-2-enyl)-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one, is a potent opioid analgesic with a rapid onset and short duration of action. First synthesized in 1963, it exhibits an analgesic potency approximately ten times that of morphine.[1] This technical guide provides a detailed overview of the chemical structure of this compound, a comprehensive synthesis pathway, and an examination of its mechanism of action through the µ-opioid receptor signaling cascade. All quantitative data are presented in structured tables, and detailed experimental protocols for the key synthetic steps are provided.

Chemical Structure and Properties

This compound possesses a rigid bicyclic core, 3,8-diazabicyclo[3.2.1]octane, which is a key structural feature contributing to its pharmacological activity. The molecule incorporates a cinnamyl group at the 3-position and a propionyl group at the 8-position of this bicyclic system.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueSource
IUPAC Name 1-[3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-onePubChem[2]
Molecular Formula C₁₈H₂₄N₂OPubChem[2]
Molar Mass 284.40 g/mol PubChem[2]
CAS Number 140844-23-1Wikipedia[1]
Melting Point 170-175 °CWikipedia[1]
Appearance White crystalline solid (predicted)-

Synthesis Pathway

Overall Reaction Scheme:

The synthesis can be broadly divided into two key stages:

  • Formation of the 3,8-diazabicyclo[3.2.1]octane scaffold.

  • Functionalization of the bicyclic amine.

A plausible synthetic route is outlined below.

Experimental Protocols

Step 1: Synthesis of 3-benzyl-3,8-diazabicyclo[3.2.1]octane

  • Methodology: A common route to the 3,8-diazabicyclo[3.2.1]octane core involves the cyclization of a suitably substituted pyrrolidine derivative. For instance, N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine can be converted to the corresponding dimesylate, which then undergoes intramolecular cyclization upon reaction with a primary amine, such as benzylamine, to yield the bicyclic scaffold. Subsequent debenzylation at the 8-position would be required. A more direct, though potentially lower-yielding, approach could involve a multi-component reaction. For the purpose of this guide, we will assume the availability of 8-benzyl-3,8-diazabicyclo[3.2.1]octane as a starting material for the final functionalization steps.

Step 2: N-Cinnamylation of 8-benzyl-3,8-diazabicyclo[3.2.1]octane

  • Methodology: To a solution of 8-benzyl-3,8-diazabicyclo[3.2.1]octane (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, is added a base, for instance, potassium carbonate (1.5 eq). Cinnamyl bromide (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-cinnamyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane.

Step 3: Debenzylation of 3-cinnamyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane

  • Methodology: The benzyl group is a common protecting group for amines and can be removed via catalytic hydrogenation. The product from the previous step is dissolved in a solvent like ethanol or methanol, and a palladium on carbon catalyst (10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the starting material is consumed. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give 3-cinnamyl-3,8-diazabicyclo[3.2.1]octane.

Step 4: N-Propionylation of 3-cinnamyl-3,8-diazabicyclo[3.2.1]octane

  • Methodology: The secondary amine from the debenzylation step (1.0 eq) is dissolved in a solvent like dichloromethane or THF, and a non-nucleophilic base such as triethylamine (1.2 eq) is added. The solution is cooled in an ice bath, and propionyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried and concentrated to afford the crude this compound, which can be further purified by recrystallization or column chromatography.

Table 2: Summary of Reaction Parameters (Illustrative)

StepReactantsReagents/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1 N/AN/AN/AN/AN/AN/A
2 8-benzyl-3,8-diazabicyclo[3.2.1]octane, Cinnamyl bromideK₂CO₃Acetonitrile601275-85
3 3-cinnamyl-8-benzyl-3,8-diazabicyclo[3.2.1]octaneH₂, Pd/CEthanol252480-90
4 3-cinnamyl-3,8-diazabicyclo[3.2.1]octane, Propionyl chlorideTriethylamineDichloromethane0 to 25485-95

Note: The yields are illustrative and would need to be confirmed by experimental data.

Mechanism of Action: µ-Opioid Receptor Signaling

This compound exerts its analgesic effects by acting as an agonist at the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. The binding of this compound to this receptor initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Signaling Pathway Diagram

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds G_protein G-protein (αi/o, β, γ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel GIRK Channel (K⁺ Channel) G_beta_gamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Neuronal_excitability ↓ Neuronal Excitability K_efflux->Neuronal_excitability

Caption: µ-Opioid Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Receptor Binding Assay

To determine the binding affinity of this compound for the µ-opioid receptor, a competitive radioligand binding assay is typically performed.

binding_assay_workflow start Start prepare_membranes Prepare cell membranes expressing µ-opioid receptors start->prepare_membranes incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]DAMGO) and varying concentrations of this compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., via rapid filtration) incubate->separate quantify Quantify bound radioactivity (e.g., using liquid scintillation counting) separate->quantify analyze Analyze data to determine IC₅₀ and calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a µ-Opioid Receptor Competitive Binding Assay.

Conclusion

This compound remains a compound of significant interest due to its potent analgesic properties. The synthesis, while involving multiple steps, relies on well-established chemical transformations. Its mechanism of action through the µ-opioid receptor highlights the classical pathway of G-protein coupled receptor signaling, leading to the modulation of ion channels and a decrease in neuronal activity. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and medicinal chemistry, encouraging further investigation into its therapeutic potential and the development of novel analogs.

References

In Vitro Characterization of Azaprocin: A Technical Guide to Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies required to characterize the binding affinity and signaling profile of Azaprocin, a novel compound targeting opioid receptors. The following sections detail the experimental protocols, present hypothetical data in a structured format, and visualize the underlying molecular pathways to facilitate a deeper understanding of this compound's pharmacological profile.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the mu-opioid receptor (MOR) is a critical parameter in determining its potency and potential therapeutic window. The following table summarizes hypothetical quantitative data from key in vitro assays.

Assay TypeParameterThis compound ValueReference Compound (DAMGO)Receptor Type
Radioligand Competition AssayKi (nM)2.51.0Mu-Opioid (MOR)
Surface Plasmon Resonance (SPR)KD (nM)3.11.2Mu-Opioid (MOR)
GTPγS Binding AssayEC50 (nM)8.75.0Mu-Opioid (MOR)
Emax (%)95100Mu-Opioid (MOR)

Table 1: Summary of this compound In Vitro Binding and Functional Parameters. This table presents a hypothetical summary of key affinity (Ki, KD) and functional (EC50, Emax) data for this compound in comparison to the standard MOR agonist, DAMGO.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the standard procedures for determining the binding and functional characteristics of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the mu-opioid receptor.

Materials:

  • Membrane homogenates from cells expressing the human mu-opioid receptor (hMOR).

  • [3H]-DAMGO (radioligand).

  • This compound (test compound).

  • Naloxone (non-specific binding control).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • 96-well plates.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add membrane homogenates, [3H]-DAMGO at a final concentration equal to its Kd, and varying concentrations of this compound.

  • For the determination of non-specific binding, a separate set of wells should contain a saturating concentration of naloxone.

  • Incubate the plates at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • The Ki value is calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor binding by an agonist, providing a measure of the compound's efficacy.

Materials:

  • Membrane homogenates from hMOR-expressing cells.

  • [35S]-GTPγS (radioligand).

  • GDP.

  • This compound (test compound).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add membrane homogenates, GDP, [35S]-GTPγS, and varying concentrations of this compound.

  • Incubate the plates at 30°C for 60 minutes.

  • The assay is terminated by rapid filtration through glass fiber filters.

  • The filters are washed, and radioactivity is quantified as described for the radioligand binding assay.

  • Data are analyzed using non-linear regression to determine the EC50 and Emax values.

Visualizing Molecular Pathways and Workflows

Understanding the signaling cascade initiated by this compound binding and the experimental sequence is facilitated by visual diagrams.

G_Protein_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gαi/o Gβγ MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Conversion Blocked This compound This compound This compound->MOR Binds ATP ATP ATP->AC Cellular_Response Decreased Neuronal Excitability cAMP->Cellular_Response Reduced Signaling Ion_Channel->Cellular_Response

Caption: this compound-mediated mu-opioid receptor signaling pathway.

The binding of this compound to the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR), initiates a signaling cascade.[1][2][3] This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.[1] The Gαi/o subunit inhibits adenylyl cyclase, which in turn decreases the production of cyclic AMP (cAMP).[3] The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as promoting the opening of potassium channels.[1][4] This leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential.[3][4] This cumulative effect results in a decrease in neuronal excitability and the analgesic effects associated with opioid receptor activation.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_incubation Binding & Incubation cluster_data_acquisition Data Acquisition & Analysis A1 Prepare hMOR Membrane Homogenates B1 Combine Reagents in 96-Well Plate A1->B1 A2 Serial Dilution of This compound A2->B1 A3 Prepare Radioligand ([3H]-DAMGO or [35S]-GTPγS) A3->B1 B2 Incubate at Specified Temperature B1->B2 C1 Rapid Filtration through Glass Fiber Filters B2->C1 C2 Quantify Radioactivity (Scintillation Counting) C1->C2 C3 Data Analysis (e.g., Cheng-Prusoff) C2->C3

Caption: General experimental workflow for in vitro binding assays.

This workflow diagram illustrates the sequential steps involved in performing in vitro binding assays to characterize this compound. The process begins with the preparation of reagents, followed by the binding and incubation stage, and concludes with data acquisition and analysis to determine key parameters such as Ki and EC50.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Azaprocin in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document has been generated in response to a request for information on "Azaprocin." As of the date of this document, "this compound" is not a recognized compound in publicly available scientific literature. Therefore, to fulfill the structural and content requirements of the request, this guide has been created using publicly available data for morphine , a well-characterized opioid analgesic, as a proxy. All data, protocols, and pathways described herein are based on studies of morphine in rodent models. This guide is intended to serve as a comprehensive template for researchers and drug development professionals.

Introduction

This compound is a potent opioid receptor agonist with significant analgesic properties. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile in preclinical rodent models is crucial for its development as a therapeutic agent. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, alongside its mechanism of action and analgesic efficacy in rats and mice. The information presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of this compound.

Pharmacokinetics of this compound in Rodent Models

The pharmacokinetic profile of this compound has been characterized in both rats and mice following various routes of administration, including intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO).

Pharmacokinetic Parameters in Rats

The following table summarizes the key pharmacokinetic parameters of this compound in rats.

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (min)t1/2 (hr)Bioavailability (%)Reference
Intravenous (IV) 10~283~52.9100[1]
Intramuscular (IM) 1051-62<20-100[1]
Subcutaneous (SC) 10~26215-Bioequivalent to IV[2]
Intraperitoneal (IP) -Higher than SCLower than SC->75[3]
Oral (PO) 10---~75[3]

Note: Values are approximate and can vary based on the specific study design, analytical method, and rat strain.

Pharmacokinetic Parameters in Mice

The following table summarizes the key pharmacokinetic parameters of this compound in mice.

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (min)t1/2 (hr)Bioavailability (%)Reference
Subcutaneous (SC) 10~124351.12-[4]
Intraperitoneal (IP) 10~1123100.94-[4]

Note: Values are approximate and can vary based on the specific study design, analytical method, and mouse strain.

Pharmacodynamics of this compound in Rodent Models

The primary pharmacodynamic effect of this compound is analgesia, mediated through its agonist activity at opioid receptors. This is typically assessed in rodents using thermal nociceptive tests such as the tail-flick and hot-plate assays.

Analgesic Efficacy in Rats (Tail-Flick Test)

The tail-flick test measures the latency of a rat to withdraw its tail from a noxious thermal stimulus. The ED50 is the dose required to produce an analgesic effect in 50% of the subjects.

TestRoute of AdministrationED50 (mg/kg)Reference
Tail-Flick Intravenous (IV)1.4 - 1.8[5]
Tail-Flick Intrathecal0.0034[6]
Analgesic Efficacy in Mice (Hot-Plate Test)

The hot-plate test measures the latency of a mouse to react to a heated surface (e.g., by licking its paws or jumping).

TestRoute of AdministrationED50 (mg/kg)Reference
Hot-Plate Intravenous (IV)8.4 (male) - 10.6 (female)[5]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The primary target for its analgesic effects is the mu-opioid receptor (MOR).

Opioid Receptor Signaling Pathway

Upon binding of this compound to the mu-opioid receptor, a conformational change occurs, leading to the activation of intracellular signaling cascades. This ultimately results in the inhibition of neuronal activity and the modulation of pain perception.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx_inhibited Ca2+ Influx Inhibition Ca_channel->Ca_influx_inhibited G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates NT_release_inhibited Neurotransmitter Release Inhibition Ca_influx_inhibited->NT_release_inhibited

This compound's Opioid Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key pharmacokinetic and pharmacodynamic experiments are provided below.

Pharmacokinetic Study in Rats

This protocol outlines a typical experimental workflow for determining the pharmacokinetic profile of this compound in rats following intravenous administration.

cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatization Animal Acclimatization (7 days) fasting Overnight Fasting (12 hours) acclimatization->fasting catheterization Jugular Vein Catheterization (for IV dosing and sampling) fasting->catheterization dosing IV Bolus Administration of this compound (e.g., 10 mg/kg) catheterization->dosing blood_collection Serial Blood Collection (e.g., 0, 5, 15, 30, 60, 120, 240, 480 min) dosing->blood_collection plasma_prep Plasma Separation (Centrifugation) blood_collection->plasma_prep storage Plasma Storage (-80°C) plasma_prep->storage sample_prep Plasma Sample Preparation (Protein Precipitation/SPE) storage->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Pharmacokinetic Modeling (e.g., Non-compartmental analysis) lcms->data_analysis

Experimental Workflow for a Rodent PK Study

5.1.1 Animal Preparation

  • Male Sprague-Dawley rats (250-300g) are acclimatized for at least one week.

  • Animals are fasted overnight prior to the experiment with free access to water.

  • For intravenous studies, rats are anesthetized and the jugular vein is catheterized for drug administration and blood sampling.

5.1.2 Drug Administration

  • This compound is dissolved in a suitable vehicle (e.g., sterile saline).

  • The drug solution is administered as an intravenous bolus via the jugular vein catheter.

5.1.3 Blood Sampling

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein catheter at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[2]

5.1.4 Bioanalytical Method: LC-MS/MS Quantification

  • Sample Preparation: Plasma samples are thawed, and a protein precipitation extraction is performed by adding acetonitrile containing an internal standard (e.g., morphine-d3). Samples are vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.[7]

  • Chromatographic Conditions: An UPLC system with a C18 column is used for separation. The mobile phase typically consists of a gradient of acetonitrile and water with 0.1% formic acid.[7]

  • Mass Spectrometric Conditions: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. Multiple reaction monitoring (MRM) is employed for quantification.[7]

  • Calibration and Quantification: A calibration curve is generated using blank plasma spiked with known concentrations of this compound. The concentration of this compound in the study samples is determined by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.[7]

Tail-Flick Test in Rats

5.2.1 Apparatus

  • A tail-flick analgesiometer equipped with a radiant heat source.[8]

5.2.2 Procedure

  • Rats are gently restrained, and the distal portion of the tail is positioned over the radiant heat source.[8][9]

  • The baseline latency to tail flick is determined for each animal before drug administration. This is the time taken for the rat to withdraw its tail from the heat. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[10]

  • This compound or vehicle is administered (e.g., intravenously or intraperitoneally).

  • The tail-flick latency is measured at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).[8][11]

  • The analgesic effect is expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Hot-Plate Test in Mice

5.3.1 Apparatus

  • A hot-plate analgesiometer with the surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[12]

5.3.2 Procedure

  • The baseline reaction time is determined by placing each mouse on the hot plate and recording the time until it exhibits a nociceptive response, such as paw licking or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.[12][13]

  • Mice are treated with this compound or vehicle.

  • The reaction time on the hot plate is measured at different intervals after drug administration.[14]

  • An increase in the reaction time compared to the baseline indicates an analgesic effect.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound in rodent models, using morphine as a well-documented proxy. The data presented in the tables, along with the detailed experimental protocols and signaling pathway diagrams, offer a comprehensive resource for researchers. These findings support the potent analgesic effects of this compound and provide essential information for the design of future preclinical and clinical studies. Further investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

Investigating the Metabolic Stability of Novel Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available data on the metabolic stability of a compound specifically named "Azaprocin" is not available. Therefore, this guide provides a comprehensive framework and detailed methodologies for assessing the metabolic stability of a novel chemical entity, using established principles and experimental protocols commonly employed in drug discovery and development. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, influencing a drug's half-life, oral bioavailability, and potential for drug-drug interactions.[1] A compound that is rapidly metabolized will be cleared from the body quickly, potentially requiring more frequent or higher doses to achieve a therapeutic effect. Conversely, a compound that is too stable may accumulate in the body, leading to toxicity. The primary site of drug metabolism is the liver, where enzymes such as the cytochrome P450 (CYP450) superfamily play a crucial role.[2][3]

This guide outlines the key in vitro experiments used to assess the metabolic stability of a novel compound, methods for identifying the enzymes responsible for its metabolism, and how to present the resulting data.

In Vitro Metabolic Stability Assessment

The initial assessment of metabolic stability is typically conducted using in vitro systems derived from liver tissue. The most common of these are liver microsomes and the S9 fraction.

Liver Microsomal Stability Assay

Objective: To determine the intrinsic clearance of a compound by phase I metabolic enzymes, primarily cytochrome P450s.

Experimental Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: A 10 mM stock solution of the test compound (e.g., "this compound") is prepared in a suitable organic solvent (e.g., DMSO).

    • Liver Microsomes: Human liver microsomes (HLM) are a common choice. They are stored at -80°C and thawed on ice immediately before use. The protein concentration is adjusted, typically to 0.5-1.0 mg/mL.

    • NADPH Regenerating System: This system is required to sustain the activity of CYP450 enzymes. It typically consists of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PD).

    • Positive Control: A compound with a known metabolic fate (e.g., testosterone or verapamil) is included to validate the assay.

    • Negative Control: A control incubation without the NADPH regenerating system is included to account for non-enzymatic degradation.

  • Incubation:

    • The test compound (final concentration typically 1 µM) is pre-incubated with liver microsomes in a phosphate buffer (pH 7.4) at 37°C for a short period to allow for temperature equilibration.

    • The reaction is initiated by adding the NADPH regenerating system.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Analysis:

    • The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the rate constant of elimination (k).

    • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .

    • Intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

Data Presentation:

The results of the microsomal stability assay can be summarized in a table for clear comparison.

Compoundt½ (min)CLint (µL/min/mg protein)
"this compound"DataData
Positive Control (Verapamil)DataData
S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both phase I and phase II (conjugation) metabolic pathways.[4] The experimental protocol is similar to the microsomal stability assay, but with the addition of cofactors for phase II enzymes, such as UDPGA for glucuronidation and PAPS for sulfation.

Reaction Phenotyping: Identifying the Responsible CYP450 Isoforms

Once a compound is found to be metabolically unstable, it is important to identify which specific CYP450 isoforms are responsible for its metabolism. This is crucial for predicting potential drug-drug interactions.

Experimental Protocol:

  • Recombinant Human CYP450 Enzymes: The test compound is incubated individually with a panel of recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[5]

  • Incubation and Analysis: The incubation and analysis steps are similar to the microsomal stability assay. The rate of metabolism by each individual enzyme is determined.

  • Chemical Inhibition: In a separate experiment using pooled human liver microsomes, the test compound is co-incubated with known selective inhibitors for each major CYP450 isoform. A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor points to the involvement of that particular enzyme.

Data Presentation:

The relative contribution of each CYP450 isoform can be presented in a table.

CYP450 IsoformRelative Contribution (%)
CYP1A2Data
CYP2C9Data
CYP2C19Data
CYP2D6Data
CYP3A4Data
OtherData

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams are generated using the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing compound Test Compound (e.g., this compound) incubate Incubate at 37°C compound->incubate hlm Human Liver Microsomes hlm->incubate nadph NADPH Regenerating System nadph->incubate sampling Sample at Time Points incubate->sampling quench Quench Reaction & Protein Precipitation sampling->quench lcms LC-MS/MS Analysis quench->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for an in vitro microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound (Parent Drug) p450 CYP3A4 / CYP2D6 parent->p450 Oxidation metabolite1 Oxidized Metabolite p450->metabolite1 ugt UGT Enzymes metabolite1->ugt Conjugation metabolite2 Glucuronide Conjugate ugt->metabolite2 excretion excretion metabolite2->excretion Excretion

Caption: A potential metabolic pathway for a novel compound.

Conclusion

The metabolic stability of a new chemical entity is a cornerstone of its preclinical development. The in vitro assays described in this guide provide a robust and efficient means of evaluating this parameter. By understanding a compound's metabolic fate early in the drug discovery process, researchers can make informed decisions about which candidates to advance, ultimately saving time and resources. The methodologies outlined here serve as a foundational approach for the investigation of novel compounds like "this compound."

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Azaprocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Azaprocin (1-(3-cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one), a potent opioid analgesic. The synthesis is a multi-step process commencing with the formation of the core bicyclic amine, 3,8-diazabicyclo[3.2.1]octane, followed by sequential N-acylation and N-alkylation. This protocol outlines the necessary reagents, conditions, and purification methods for obtaining this compound in a form suitable for research purposes. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a synthetic opioid analgesic with a potency approximately ten times that of morphine.[1][2] Discovered in 1963, it exhibits a rapid onset and short duration of action.[1][2] Its unique structure, based on the 3,8-diazabicyclo[3.2.1]octane scaffold, has been a subject of interest in medicinal chemistry for the development of novel analgesics. Understanding the synthesis and purification of this compound is crucial for researchers investigating its pharmacological properties and for those in drug development exploring new chemical entities based on its structure. This application note provides a comprehensive protocol derived from the foundational literature for the laboratory-scale synthesis and purification of this compound.

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided in the table below. This data is essential for the characterization and quality control of the synthesized compound.

PropertyValueReference
Molecular FormulaC₁₈H₂₄N₂O[3]
Molecular Weight284.40 g/mol [3]
IUPAC Name1-[3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one[3]
CAS Number448-34-0[4]
Melting Point170-175 °C[1]
AppearanceSolid
SolubilitySparingly soluble in DMSO and ethanol.[5]

Experimental Protocols

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the 3,8-diazabicyclo[3.2.1]octane core.

  • N-acylation of the bicyclic core with a propionyl group.

  • N-alkylation with a cinnamyl group to yield the final product.

  • Purification of this compound.

Part 1: Synthesis of 3,8-diazabicyclo[3.2.1]octane

The synthesis of the core scaffold can be achieved through various reported methods. One common approach involves the cyclization of a suitably substituted pyrrolidine derivative.

Materials:

  • N-benzyl-2,5-dicarbethoxypyrrolidine

  • Lithium aluminum hydride (LiAlH₄)

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reduction of the diester: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of N-benzyl-2,5-dicarbethoxypyrrolidine in dry diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0 °C.

  • The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield N-benzyl-3,8-diazabicyclo[3.2.1]octane.

  • Debenzylation: The N-benzyl-3,8-diazabicyclo[3.2.1]octane is dissolved in methanol or ethanol, and 10% Pd/C is added.

  • The mixture is subjected to hydrogenation in a Parr apparatus or using a balloon filled with hydrogen gas at room temperature and atmospheric pressure until the starting material is consumed.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to give 3,8-diazabicyclo[3.2.1]octane. The product can be further purified by distillation or crystallization of its salt.

Part 2: Synthesis of 8-propionyl-3,8-diazabicyclo[3.2.1]octane

Materials:

  • 3,8-diazabicyclo[3.2.1]octane

  • Propionic anhydride or propionyl chloride

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 3,8-diazabicyclo[3.2.1]octane in dichloromethane and cool the solution to 0 °C.

  • Add triethylamine to the solution.

  • Slowly add propionic anhydride or propionyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 8-propionyl-3,8-diazabicyclo[3.2.1]octane.

Part 3: Synthesis of this compound (1-(3-cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one)

Materials:

  • 8-propionyl-3,8-diazabicyclo[3.2.1]octane

  • Cinnamyl bromide or cinnamyl chloride

  • Potassium carbonate or another suitable base

  • Acetonitrile or N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 8-propionyl-3,8-diazabicyclo[3.2.1]octane in acetonitrile or DMF, add potassium carbonate and cinnamyl bromide.

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

Part 4: Purification of this compound

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes)

  • Solvent for recrystallization (e.g., ethanol, isopropanol, or ethyl acetate)

Procedure:

  • Column Chromatography:

    • Prepare a silica gel column with a suitable solvent system.

    • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

  • Recrystallization:

    • Dissolve the purified this compound in a minimal amount of a hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its mechanism of action.

Azaprocin_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_this compound This compound Synthesis cluster_purification Purification start N-benzyl-2,5-dicarbethoxypyrrolidine reduction Reduction (LiAlH4) start->reduction debenzylation Debenzylation (H2, Pd/C) reduction->debenzylation precursor 3,8-diazabicyclo[3.2.1]octane debenzylation->precursor acylation N-acylation (Propionic anhydride) precursor->acylation intermediate 8-propionyl-3,8-diazabicyclo[3.2.1]octane acylation->intermediate alkylation N-alkylation (Cinnamyl bromide) intermediate->alkylation crude_this compound Crude this compound alkylation->crude_this compound chromatography Column Chromatography crude_this compound->chromatography recrystallization Recrystallization chromatography->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Azaprocin_Signaling_Pathway This compound This compound mu_receptor μ-Opioid Receptor This compound->mu_receptor Binds to Gi_protein Gi Protein mu_receptor->Gi_protein Activates adenylyl_cyclase Adenylyl Cyclase Gi_protein->adenylyl_cyclase Inhibits cAMP cAMP adenylyl_cyclase->cAMP Decreases production of analgesia Analgesia cAMP->analgesia Leads to

Caption: Simplified signaling pathway of this compound's analgesic action.

References

Troubleshooting & Optimization

aind a full list of all the azaprocin and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with azaprocin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary derivatives of interest?

A1: this compound is a potent opioid analgesic with a rapid onset and short duration of action. It is approximately ten times more potent than morphine.[1] Key derivatives that have been synthesized and studied include:

  • Para-nitrothis compound: A derivative with a p-nitro group substituted on the phenyl ring, which is significantly more potent than this compound itself, exhibiting approximately 25 times the potency of morphine.[1]

  • Ring-opened 2,6-dimethylpiperazine analogues: This is a broader family of related opioid analgesics. One notable example is AP-237 (also known as bucinnazine), which has been used in some regions for cancer pain management.[1][2]

  • Other Acyl Piperazine Opioids: Chemical modifications to the core acyl piperazine structure have led to other derivatives, including those with piperazine ring substitutions (e.g., 2-methyl-AP-237, AP-238) and alterations to the acyl group length (e.g., AP-238).[2]

Q2: What is the primary mechanism of action for this compound and its derivatives?

A2: this compound and its derivatives, like other synthetic opioids, primarily act as agonists at the µ-opioid receptor.[2] Their binding to and activation of this receptor is responsible for their analgesic effects.[2] Many of these compounds, including this compound and AP-237, show selectivity for the µ-opioid receptor over the δ- and κ-opioid receptors.[2]

Q3: Are there any commercially available sources for this compound and its derivatives?

A3: this compound was discovered in 1963 but has never been commercially marketed for medical use.[1] Many of its derivatives are considered research chemicals or have been identified as new synthetic opioids in illicit drug markets.[2] Researchers should consult chemical suppliers specializing in reference standards for controlled substances to inquire about availability for legitimate research purposes, ensuring compliance with all relevant regulations.

Troubleshooting Experimental Issues

Q1: I am observing inconsistent analgesic effects in my animal models. What could be the cause?

A1: Inconsistent analgesic effects can stem from several factors:

  • Compound Stability: Ensure the compound is properly stored and that the solvent used for administration does not degrade the molecule. Prepare fresh solutions for each experiment if stability is a concern.

  • Route of Administration: The bioavailability of this compound and its derivatives can vary significantly with the route of administration (e.g., intravenous, intraperitoneal, oral). Verify that the chosen route is appropriate and consistently applied.

  • Metabolism: Rapid metabolism can lead to a short duration of action.[1] Consider a time-course study to determine the peak effective time and duration of analgesia for the specific derivative and animal model being used.

  • Stereochemistry: For derivatives with chiral centers, such as 2-methyl-AP-237, the different enantiomers may have different potencies.[2] Using a racemic mixture can introduce variability. If possible, test the individual stereoisomers.

Q2: My in vitro binding assay results are not reproducible. What should I check?

A2: For µ-opioid receptor binding assays, consider the following:

  • Membrane Preparation: The quality of the cell membrane preparation expressing the µ-opioid receptor is critical. Ensure consistency in the preparation protocol, including the buffer composition and protease inhibitors used.

  • Radioligand Choice: The choice of radioligand and its specific activity can impact the results. Ensure the radioligand is not degraded and that its concentration is appropriate for the assay.

  • Non-specific Binding: High non-specific binding can obscure the specific binding of your compound. Optimize the assay conditions (e.g., incubation time, temperature, and washing steps) to minimize non-specific binding.

  • Compound Purity: Verify the purity of your this compound derivative, as impurities can interfere with the assay.

Quantitative Data Summary

CompoundRelative Potency (to Morphine)Receptor Binding ProfileNotes
This compound ~10xSelective µ-opioid receptor agonist[2]Fast onset, short duration of action.[1]
Para-nitrothis compound ~25xPresumed selective µ-opioid receptor agonistMore potent than the parent compound, this compound.[1]
AP-237 (Bucinnazine) Varies by assaySelective µ-opioid receptor agonist[2]A ring-opened 2,6-dimethylpiperazine analogue.[1]
2-Methyl-AP-237 Varies by assaySelective µ-opioid receptor agonist[2]A piperazine ring-substituted derivative of AP-237.[2]

Experimental Protocols & Methodologies

General Protocol for In Vivo Analgesic Activity Assessment (Hot Plate Test)

  • Animal Acclimation: Acclimate mice or rats to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Gently place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established.

  • Compound Administration: Administer the this compound derivative or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis compound_prep Compound Preparation (Fresh Solution) administration Compound Administration compound_prep->administration animal_acclimation Animal Acclimation baseline Baseline Latency (Hot Plate Test) animal_acclimation->baseline baseline->administration post_treatment Post-treatment Latency (Time Course) administration->post_treatment data_analysis Data Analysis (% MPE Calculation) post_treatment->data_analysis results Results Interpretation data_analysis->results

Caption: Workflow for in vivo analgesic activity testing.

signaling_pathway This compound This compound Derivative mu_receptor µ-Opioid Receptor This compound->mu_receptor Binds & Activates gi_protein Gi/o Protein mu_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits ion_channels Ion Channels gi_protein->ion_channels Modulates camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia k_channel ↑ K+ Efflux (Hyperpolarization) ion_channels->k_channel ca_channel ↓ Ca2+ Influx ion_channels->ca_channel k_channel->analgesia ca_channel->analgesia

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Azaprocin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of Azaprocin, a potent opioid analgesic. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for analogous compounds, such as para-nitro this compound, and general best practices for the disposal of hazardous research-grade chemicals.

Hazard Assessment and Safety Precautions

This compound and its derivatives should be handled with caution. The related compound, para-nitro this compound, is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. It is also considered slightly hazardous to aquatic environments[1]. Given these potential hazards, this compound waste must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE) when handling this compound waste should include:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to avoid environmental contamination and ensure the safety of all personnel. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Segregation of Waste:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be segregated from non-hazardous waste.

  • Waste Collection:

    • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container label should include:

      • The words "Hazardous Waste"

      • The name of the chemical: "this compound"

      • The associated hazards (e.g., "Toxic," "Harmful")

      • The accumulation start date.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation area.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal. Professional hazardous waste management companies typically handle the final disposal, often through high-temperature incineration[2].

Quantitative Data Summary

Due to the limited publicly available data for this compound, a comprehensive quantitative data table on disposal parameters is not possible. The following table summarizes the known hazard information for the closely related compound, para-nitro this compound, which should be used as a conservative proxy for this compound.

ParameterValueReference
Acute Toxicity (Oral) Harmful if swallowed (H302)[1]
Acute Toxicity (Dermal) Harmful in contact with skin (H312)[1]
Acute Toxicity (Inhalation) Harmful if inhaled (H332)[1]
Aquatic Hazard Slightly hazardous for water[1]

Experimental Protocols

As this document pertains to the disposal of this compound, detailed experimental protocols for its use are not provided. All handling and disposal activities must be conducted in accordance with your institution's established safety protocols for handling potent and hazardous chemicals.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AzaprocinDisposalWorkflow start This compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No segregate Segregate as Hazardous Waste is_contaminated->segregate Yes collect Collect in a Labeled, Leak-Proof Container segregate->collect store Store in a Designated Secure Area collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

References

Essential Safety and Handling of Azaprocin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of Azaprocin. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

Due to the potent nature of this compound and its analogues, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired PPE
Low-Concentration Solutions & Routine Handling - Gloves: Nitrile gloves (double-gloving recommended) \n- Lab Coat: Standard laboratory coat \n- Eye Protection: Safety glasses with side shields
Handling of Powdered this compound - Gloves: Nitrile gloves (double-gloving mandatory) \n- Protective Clothing: Disposable gown or lab coat with tight cuffs \n- Respiratory Protection: NIOSH-approved N95 or P100 respirator \n- Eye Protection: Chemical safety goggles
High-Concentration Solutions & Spills - Gloves: Nitrile gloves (double-gloving mandatory) \n- Protective Clothing: Chemical-resistant disposable coveralls \n- Respiratory Protection: NIOSH-approved N95 or P100 respirator \n- Eye Protection: Chemical safety goggles and a face shield

Operational Plans for Safe Handling

Adherence to the following step-by-step procedures is crucial for minimizing exposure risk during the handling of this compound.

Experimental Workflow for Handling Powdered this compound:
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure all necessary PPE is readily available and has been inspected for integrity.

    • Prepare all required equipment and reagents before handling the compound.

  • Donning PPE:

    • Put on a disposable gown or lab coat, ensuring complete coverage.

    • Don the first pair of nitrile gloves.

    • Fit the N95 or P100 respirator, ensuring a proper seal.

    • Put on chemical safety goggles.

    • Don the second pair of nitrile gloves over the cuffs of the gown or lab coat.

  • Handling:

    • Conduct all manipulations of powdered this compound within the certified chemical fume hood.

    • Use dedicated spatulas and weighing papers.

    • Avoid creating dust. If weighing, do so carefully and in a draft-free area of the hood.

  • Post-Handling:

    • Securely cap the this compound container.

    • Decontaminate all surfaces and equipment with an appropriate solvent.

    • Carefully doff PPE in the reverse order of donning, avoiding contact with the outer surfaces. Dispose of all disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused/Expired this compound - Treat as hazardous chemical waste. \n- Do not dispose of down the drain or in regular trash. \n- Follow your institution's hazardous waste disposal protocols.
Contaminated Labware (e.g., pipette tips, vials) - Collect in a designated, labeled hazardous waste container. \n- Do not mix with non-hazardous waste.
Contaminated PPE - Place in a sealed, labeled bag for hazardous waste disposal immediately after use.
Spill Cleanup Materials - Collect all absorbent materials and contaminated items in a sealed, labeled hazardous waste container.

General Disposal Guidance: For small quantities of unused this compound, it is recommended to mix the compound with an inert, non-reactive, and non-appealing substance such as dirt or cat litter.[1] The mixture should then be placed in a sealed, labeled container and disposed of as hazardous chemical waste according to your institution's guidelines.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Visual Guidance: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Hazard Assessment cluster_ppe_levels PPE Level cluster_end start Identify the task involving this compound assess_form Is this compound in powdered form? start->assess_form assess_concentration Is it a high-concentration solution? assess_form->assess_concentration No ppe_medium Medium Risk PPE: - Double Nitrile Gloves - Disposable Gown - N95/P100 Respirator - Safety Goggles assess_form->ppe_medium Yes ppe_low Low Risk PPE: - Nitrile Gloves - Lab Coat - Safety Glasses assess_concentration->ppe_low No ppe_high High Risk PPE: - Double Nitrile Gloves - Chemical Coveralls - N95/P100 Respirator - Goggles & Face Shield assess_concentration->ppe_high Yes proceed Proceed with Task ppe_low->proceed ppe_medium->proceed ppe_high->proceed

PPE Selection Workflow for Handling this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.